molecular formula C24H17BO2 B150775 10-(2-Naphthyl)anthracene-9-boronic acid CAS No. 597554-03-5

10-(2-Naphthyl)anthracene-9-boronic acid

Cat. No. B150775
M. Wt: 348.2 g/mol
InChI Key: YGVDBZMVEURVOW-UHFFFAOYSA-N
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Description

10-(2-Naphthyl)anthracene-9-boronic acid is a boronic acid derivative of anthracene, a polycyclic aromatic hydrocarbon. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and characterized, which can give insights into the properties and behaviors of 10-(2-Naphthyl)anthracene-9-boronic acid.

Synthesis Analysis

The synthesis of related boronic acid compounds involves starting materials such as halogenated anthracenes and boronic acids. For instance, 9,10-Di(β-naphthyl) anthracene-2-boronic acid was synthesized using 2-bromo-9,10-di(β-naphthyl) anthracene at low temperatures, with the structure confirmed by various spectroscopic methods and elemental analysis . The optimal conditions for the reaction were identified, which could be informative for the synthesis of 10-(2-Naphthyl)anthracene-9-boronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives of anthracene is typically confirmed using spectroscopic techniques such as ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry . These methods provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups such as the boronic acid moiety.

Chemical Reactions Analysis

Boronic acid compounds exhibit unique reactivity due to the Lewis acidic nature of the boron atom. For example, a cationic borane with a 9-thia-10-boraanthracene moiety demonstrated unusual Lewis acidic properties, reacting with nucleophiles like DMAP and binding anions such as fluoride and cyanide with high stability constants . This suggests that 10-(2-Naphthyl)anthracene-9-boronic acid may also engage in similar chemical reactions due to the presence of the boronic acid group.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives can be studied through UV-Vis absorption spectra and fluorescence spectra. For instance, the organic electroluminescent material 9-(1-naphthyl)-10-(2-naphthyl) anthracene exhibited two absorption bands and a fluorescent emission wavelength of 440 nm, indicating its potential as a blue-emitting material . This implies that 10-(2-Naphthyl)anthracene-9-boronic acid may also possess electroluminescent properties, which could be explored for applications in organic electronics.

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids, including “10-(2-Naphthyl)anthracene-9-boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Synthesis of Blue Host Materials

    • Field : Material Science
    • Application Summary : A series of bulky aryl-substituted asymmetric anthracene blue host materials, where phenyl was varied at the 6-position and Me at the 2-position, was synthesized by Suzuki coupling reaction between 10-(2-naphthyl)anthracene-9-boronic acid and 1-(3-iodophenyl)naphthalene derivatives .
    • Methods of Application : The synthesis was carried out by a Suzuki coupling reaction .
    • Results or Outcomes : The result was a series of bulky aryl-substituted asymmetric anthracene blue host materials .
  • Synthesis of Polyarylpyrazolines

    • Field : Material Science
    • Application Summary : Boronic acids can be used in the synthesis of polyarylpyrazolines .
    • Methods of Application : The synthesis involves the reaction of boronic acids with other reagents to form polyarylpyrazolines .
    • Results or Outcomes : The synthesized polyarylpyrazolines can further be utilized in the preparation of organic light emitting diodes (OLEDs) .
  • Hydrolysis of Cellulose

    • Field : Biochemistry
    • Application Summary : Boronic acids can be used in the hydrolysis of cellulose .
    • Methods of Application : The hydrolysis involves the reaction of boronic acids with cellulose .
    • Results or Outcomes : The result is a bifunctional polymer used for the hydrolysis of cellulose .
  • Preparation of Anthracene Derived Molecular Glass

    • Field : Material Science
    • Application Summary : Boronic acids can be used in the preparation of anthracene derived molecular glass .
    • Methods of Application : The preparation involves the reaction of boronic acids with other reagents to form anthracene derived molecular glass .
    • Results or Outcomes : The result is a key intermediate for the preparation of anthracene derived molecular glass having blue emission .
  • Fluorometric Boronic Acid Based Saccharide Sensors

    • Field : Biochemistry
    • Application Summary : Boronic acids can be used in fluorometric boronic acid based saccharide sensors .
    • Methods of Application : The sensors are based on the Suzuki homocoupling reactions .
    • Results or Outcomes : The result is a substrate in fluorometric boronic acid based saccharide sensors .
  • Synthesis of Polyarylpyrazolines

    • Field : Material Science
    • Application Summary : Boronic acids can be used in the synthesis of polyarylpyrazolines .
    • Methods of Application : The synthesis involves the reaction of boronic acids with other reagents to form polyarylpyrazolines .
    • Results or Outcomes : The synthesized polyarylpyrazolines can further be utilized in the preparation of organic light emitting diodes (OLEDs) .
  • Hydrolysis of Cellulose

    • Field : Biochemistry
    • Application Summary : Boronic acids can be used in the hydrolysis of cellulose .
    • Methods of Application : The hydrolysis involves the reaction of boronic acids with cellulose .
    • Results or Outcomes : The result is a bifunctional polymer used for the hydrolysis of cellulose .
  • Preparation of Anthracene Derived Molecular Glass

    • Field : Material Science
    • Application Summary : Boronic acids can be used in the preparation of anthracene derived molecular glass .
    • Methods of Application : The preparation involves the reaction of boronic acids with other reagents to form anthracene derived molecular glass .
    • Results or Outcomes : The result is a key intermediate for the preparation of anthracene derived molecular glass having blue emission .
  • Field : Biochemistry
  • Application Summary : Boronic acids can be used in fluorometric boronic acid based saccharide sensors .
  • Methods of Application : The sensors are based on the Suzuki homocoupling reactions .
  • Results or Outcomes : The result is a substrate in fluorometric boronic acid based saccharide sensors .

Safety And Hazards

This compound can cause skin and eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Future Directions

This compound is an electron-rich building block that can be used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices . This suggests potential applications in the field of organic electronics.

Relevant Papers The compound has been mentioned in several papers. For instance, it was used in the synthesis of a series of bulky aryl-substituted asymmetric anthracene blue host materials . It was also used in the formation of donor-acceptor based organic semiconductor devices .

properties

IUPAC Name

(10-naphthalen-2-ylanthracen-9-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVDBZMVEURVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630472
Record name [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(2-Naphthyl)anthracene-9-boronic acid

CAS RN

597554-03-5
Record name [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2-Naphthyl)anthracene-9-boronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KR Wee, WS Han, JE Kim, AL Kim, S Kwon… - Journal of Materials …, 2011 - pubs.rsc.org
A series of bulky aryl-substituted asymmetric anthracene blue host materials, 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene, where phenyl was varied from H (5a), Me (5b), Ph (5e)…
Number of citations: 69 pubs.rsc.org
A Pachariyangkun, W Senapak, T Sudyoadsuk… - Organic …, 2020 - Elsevier
Deep-blue organic light emitting diodes (OLEDs) with high color purity are highly desired for high efficiency performing devices. Herein, we report four deep-blue fluorescent small …
Number of citations: 15 www.sciencedirect.com

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